molecular formula C9H9NOS2 B12508302 5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde

5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde

Cat. No.: B12508302
M. Wt: 211.3 g/mol
InChI Key: HVKRYCWKCYOKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde is a heterocyclic compound that features a thieno[3,2-b]thiophene core with a dimethylamino group at the 5-position and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Dimethylamine in the presence of a suitable leaving group.

Major Products

    Oxidation: 5-(Dimethylamino)thieno[3,2-b]thiophene-2-carboxylic acid.

    Reduction: 5-(Dimethylamino)thieno[3,2-b]thiophene-2-methanol.

    Substitution: Various substituted thieno[3,2-b]thiophene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde is unique due to the presence of both the dimethylamino group and the aldehyde group on the thieno[3,2-b]thiophene core. This combination imparts distinct electronic properties, making it valuable for applications in organic electronics and medicinal chemistry.

Properties

Molecular Formula

C9H9NOS2

Molecular Weight

211.3 g/mol

IUPAC Name

5-(dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde

InChI

InChI=1S/C9H9NOS2/c1-10(2)9-4-8-7(13-9)3-6(5-11)12-8/h3-5H,1-2H3

InChI Key

HVKRYCWKCYOKGH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(S1)C=C(S2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.